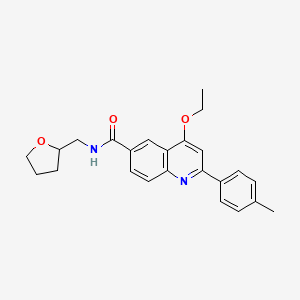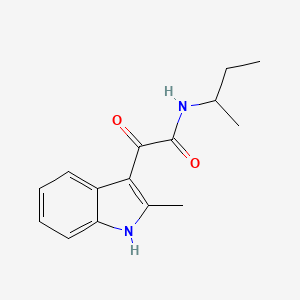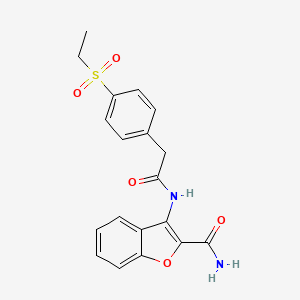![molecular formula C28H23N7O2 B2643810 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171749-34-0](/img/no-structure.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C28H23N7O2 and its molecular weight is 489.539. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Antimicrobial and Insecticidal Activity
Research has shown that derivatives of pyrimidine and pyrazole, similar to the compound , exhibit significant antimicrobial and insecticidal activities. These compounds have been synthesized through innovative methods, including microwave irradiative cyclocondensation, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel pyrazole derivatives, including structures akin to the compound of interest, have demonstrated promising anticancer activities. Such compounds have been evaluated for their efficacy against various cancer cell lines, with some showing higher anticancer activity than established drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been identified as potent cytotoxins against leukemia and carcinoma cell lines, further underscoring the anticancer potential of compounds related to the specified chemical (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Novel Syntheses and Chemical Transformations
- Synthetic Innovations: The synthesis of complex heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been explored through various novel synthetic routes. These approaches offer insights into the creation of molecules with potential applications in medicinal chemistry and beyond (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Engineering and Material Science Applications
- Crystal Engineering: The incorporation of specific functional groups into molecular frameworks, as seen in compounds related to the one , facilitates the directional assembly of molecules. This property is crucial for applications in crystal engineering and materials science, where the ordered arrangement of molecular units is essential (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine. This intermediate is then reacted with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine. Reduction of the nitro group with tin (II) chloride and hydrochloric acid followed by cyclization with acetic anhydride yields N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "2-naphthoic acid", "1,2-diaminobenzene", "2,3-dimethyl-4-nitrobenzaldehyde", "tin (II) chloride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine", "Reaction of N-(2-naphthyl)benzene-1,2-diamine with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine", "Reduction of the nitro group with tin (II) chloride and hydrochloric acid", "Cyclization with acetic anhydride to yield N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide" ] } | |
CAS-Nummer |
1171749-34-0 |
Molekularformel |
C28H23N7O2 |
Molekulargewicht |
489.539 |
IUPAC-Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N7O2/c1-16-7-6-10-23(18(16)3)34-25-22(15-29-34)27(37)32-28(31-25)35-24(13-17(2)33-35)30-26(36)21-12-11-19-8-4-5-9-20(19)14-21/h4-15H,1-3H3,(H,30,36)(H,31,32,37) |
InChI-Schlüssel |
ZOLKUVANLKJEJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6C=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)


![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)
![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)


